![molecular formula C17H14Cl2F3NO2 B3040577 N1-[2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide CAS No. 218156-28-6](/img/structure/B3040577.png)
N1-[2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide
Overview
Description
“N1-[2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide” is a chemical compound with the molecular formula C17H14Cl2F3NO2 and a molecular weight of 392.2 .
Molecular Structure Analysis
The molecular structure of this compound is based on a phenyl ring substituted with a 4-chloro-3,5-dimethylphenoxy group and a 5-(trifluoromethyl) group. The phenyl ring is further linked to a 2-chloroacetamide group via a nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available sources .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N1-[2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide, focusing on six unique applications:
Pharmaceutical Development
N1-[2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide: has shown potential in pharmaceutical development due to its unique chemical structure. The presence of trifluoromethyl and chloro groups enhances its pharmacokinetic properties, making it a promising candidate for drug design. Research has indicated its potential use in developing anti-inflammatory and analgesic drugs .
Agricultural Chemistry
In agricultural chemistry, this compound is being explored for its herbicidal properties. The trifluoromethyl group is known to enhance the bioactivity of agrochemicals, making this compound effective in controlling weed growth. Studies have shown that it can inhibit the growth of various weed species without harming crops .
Material Science
The compound’s unique structure makes it valuable in material science, particularly in the development of advanced polymers. Its incorporation into polymer matrices can improve thermal stability and resistance to chemical degradation. This application is crucial for creating durable materials for industrial use .
Environmental Science
In environmental science, N1-[2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide is being studied for its potential in pollution control. Its ability to degrade certain pollutants makes it a candidate for use in environmental remediation processes. Research is ongoing to optimize its use in breaking down harmful chemicals in contaminated sites .
properties
IUPAC Name |
2-chloro-N-[2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F3NO2/c1-9-5-12(6-10(2)16(9)19)25-14-4-3-11(17(20,21)22)7-13(14)23-15(24)8-18/h3-7H,8H2,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJHCQSRDFGBRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=C(C=C(C=C2)C(F)(F)F)NC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-[2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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